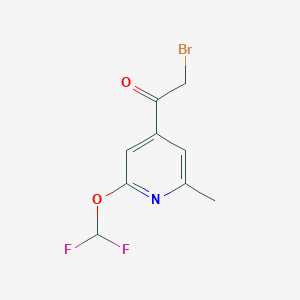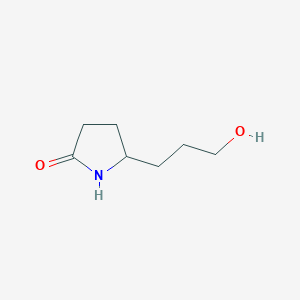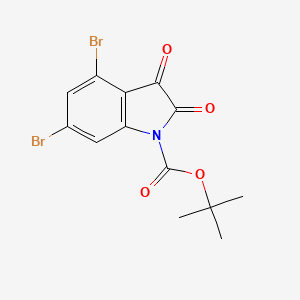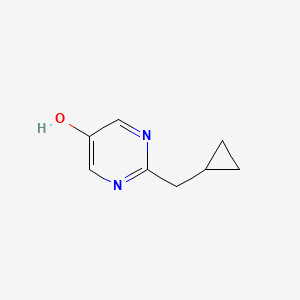
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H7BrF2NO2 It is a brominated ethanone derivative with a difluoromethoxy and methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-(difluoromethoxy)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The difluoromethoxy and methyl groups can enhance its binding affinity and specificity for certain molecular targets. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethan-1-one
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
Uniqueness
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is unique due to the presence of both difluoromethoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and binding affinity for specific targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H8BrF2NO2 |
|---|---|
Molekulargewicht |
280.07 g/mol |
IUPAC-Name |
2-bromo-1-[2-(difluoromethoxy)-6-methylpyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H8BrF2NO2/c1-5-2-6(7(14)4-10)3-8(13-5)15-9(11)12/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
ALWAEEXQPQBFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)OC(F)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)






![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)
![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
